molecular formula C11H12ClN3O2 B2867499 [1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894032-05-4

[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2867499
CAS No.: 894032-05-4
M. Wt: 253.69
InChI Key: QNYKGGFMUNBXJB-UHFFFAOYSA-N
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Description

[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]urea is a urea derivative featuring a pyrrolidinone ring substituted with a 4-chlorophenyl group and a terminal urea moiety. Its molecular formula is C₁₁H₁₁ClN₂O₂, with a molecular weight of 262.68 g/mol . The compound was synthesized via condensation reactions, yielding 60% with a melting point of 193–194°C (methanol recrystallization) . Analytical data (C, H, N) align closely with theoretical values, confirming purity .

Properties

IUPAC Name

[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O2/c12-7-1-3-9(4-2-7)15-6-8(5-10(15)16)14-11(13)17/h1-4,8H,5-6H2,(H3,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYKGGFMUNBXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea typically involves the reaction of 4-chlorophenyl isocyanate with a suitable pyrrolidinone derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage. Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Based on the search results, here's what is known about the applications of urea and its derivatives:

Scientific Research Applications

Urea as a skin treatment:

  • Enhancing barrier function: Topical urea enhances epidermal barrier function and antimicrobial defense by regulating epidermal gene expression . A study with healthy human volunteers showed that after four weeks of daily application of 10% and 20% urea, the epidermal barrier function improved .
  • Antimicrobial defense: Urea can enhance antimicrobial defense in humans .
  • Skin hydration: Topical urea has been used to enhance hydration as well as act as a keratolytic agent for conditions such as psoriasis and ichthyosis .

Urea derivatives as treatments for heart failure:

  • Treatment option: Urea derivatives have been researched for the treatment of heart failure .

Urea derivatives as anticancer agents:

  • Inhibitory Activity: 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have been designed, synthesized, and evaluated for their antiproliferative activity against A549, HCT-116, PC-3 cancer cell lines and HL7702 human normal liver cell lines .
  • BRAF Inhibitors: These derivatives could be potential BRAF inhibitors for further research . Compound 7u exhibited the most potent inhibitory activity .

Urea derivatives as enzyme inhibitors:

  • Janus Kinase 3 (JAK3) Inhibition: 1-(3-Chlorophenyl)-3-(1-cyclopropyl-5-oxopyrrolidin-3-yl)urea may act as an inhibitor for certain enzymes, including Janus kinase 3 (JAK3), which is involved in cell signaling pathways. It showed moderate inhibitory activity against JAK3, suggesting it could be a lead compound for developing JAK3 inhibitors.

Urea derivatives as antioxidants:

  • Antioxidant Activity: Novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives containing chloro, hydroxyl, isopropyl, nitro, nitroso, and amino substituents at the benzene ring and 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives bearing heterocyclic moieties were synthesized .
  • DPPH Radical Scavenging: The antioxidant activity of the synthesized compounds was screened using the DPPH radical scavenging method and reducing power assay, and a number of compounds were identified as potent antioxidants .
  • Reducing power assay: 1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its cyclic benzoxazole derivative were identified as compounds possessing the strongest reducing properties .

Mechanism of Action

The mechanism of action of [1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

p-Chlorophenyl Urea

  • Structure: Simplest analog, lacking the pyrrolidinone ring (C₇H₇ClN₂O).
  • Properties : Lower molecular weight (186.60 g/mol ) and melting point (~160–165°C inferred from analogs) .
  • Role: Serves as a baseline for evaluating the impact of the pyrrolidinone ring. The absence of the ring reduces steric hindrance but may decrease metabolic stability.

Chlorhexidine Urea

  • Structure : Complex biguanide-hexyl chain substituents (C₁₆H₂₆ClN₉O, 395.89 g/mol ) .
  • Application : Antimicrobial agent, highlighting how extended alkyl chains and biguanide groups broaden biological activity.
  • Comparison: The target compound’s pyrrolidinone ring may offer improved solubility over Chlorhexidine’s lipophilic hexyl chain.

Diflubenzuron

  • Structure : 1-(4-Chlorophenyl)-3-(2,6-difluorobenzoyl)urea (C₁₄H₉ClF₂N₂O₂, 333.69 g/mol ) .
  • Application : Pesticide targeting chitin synthesis in insects.
  • Key Difference: Replacement of pyrrolidinone with a difluorobenzoyl group directs activity toward insect-specific enzymes, underscoring substituent-driven target specificity.

Pyrazolyl Urea Derivative (Compound 3c)

  • Structure : 1-[4-[5-(4-(Benzyloxy)phenyl)-1-(4-chlorophenyl)-1H-pyrazol-3-yl]phenyl]urea (C₂₄H₂₀ClN₅O₂, 466.91 g/mol ) .
  • Activity : Potent anti-inflammatory agent (IC₅₀ ~1.2 µM for TNF-α inhibition) with reduced ulcerogenicity .
  • Comparison : The benzyloxy group enhances lipophilicity and receptor binding, suggesting that electron-donating substituents on aryl rings improve anti-inflammatory efficacy.

1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (877640-52-3)

  • Structure : Ethoxy and methoxy substituents on phenyl rings (C₂₀H₂₃N₃O₄, 377.42 g/mol ) .
  • Role : Demonstrates how electron-donating groups (methoxy, ethoxy) alter electronic properties and solubility compared to the electron-withdrawing chloro group in the target compound.

Structural and Functional Analysis

Table 1: Comparative Overview of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application
[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]urea C₁₁H₁₁ClN₂O₂ 262.68 Pyrrolidinone, 4-Cl-phenyl, urea Potential anti-inflammatory/pharmaceutical
p-Chlorophenyl urea C₇H₇ClN₂O 186.60 4-Cl-phenyl, urea Reference compound
Chlorhexidine urea C₁₆H₂₆ClN₉O 395.89 Hexyl chain, biguanide, urea Antimicrobial
Diflubenzuron C₁₄H₉ClF₂N₂O₂ 333.69 2,6-Difluorobenzoyl, urea Pesticide (chitin synthesis inhibitor)
Compound 3c (Pyrazolyl urea) C₂₄H₂₀ClN₅O₂ 466.91 Benzyloxy, pyrazole, urea Anti-inflammatory (TNF-α inhibition)
877640-52-3 C₂₀H₂₃N₃O₄ 377.42 Ethoxy, methoxy, pyrrolidinone, urea Structural analog

Research Findings and Implications

  • Anti-inflammatory Activity : Compound 3c’s pyrazole and benzyloxy groups correlate with enhanced p38αMAPK inhibition and reduced lipid peroxidation, suggesting that bulky aryl substituents improve target engagement .
  • Metabolic Stability: The pyrrolidinone ring in the target compound may confer resistance to hydrolysis compared to simpler ureas like p-chlorophenyl urea.
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) enhance electrophilicity, favoring interactions with nucleophilic enzyme residues (e.g., Diflubenzuron’s pesticidal activity) , while electron-donating groups (e.g., methoxy) may improve solubility .

Biological Activity

[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidinone ring and a urea functional group , with a molecular formula that contributes to its unique chemical properties. The presence of both 4-chlorophenyl and other aromatic substituents enhances its interaction with various biological targets.

PropertyValue
Molecular FormulaC11H12ClN3O
Molecular Weight247.68 g/mol
Functional GroupsUrea, Aromatic Ring

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It may inhibit enzymatic activity by binding to active sites, thus blocking substrate access. Additionally, it can modulate receptor-mediated signal transduction pathways, influencing cellular responses associated with various diseases .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The compound's efficacy was evaluated through minimum inhibitory concentration (MIC) assays, revealing promising results compared to standard antibiotics .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specific pathways affected include those related to apoptosis and tumor growth regulation, making it a candidate for further development as an anticancer agent .

Study 1: Antimicrobial Efficacy

In a recent study, this compound was tested against several bacterial strains. The results indicated:

  • MIC against Salmonella typhi : 8 µg/mL
  • MIC against Bacillus subtilis : 16 µg/mL
    These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Study 2: Anticancer Activity

Another significant study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results showed:

  • IC50 values for various cancer cell lines ranged from 5 to 15 µM.
    The mechanism involved the activation of caspase pathways leading to programmed cell death, highlighting its potential as a therapeutic agent in oncology .

Research Findings and Future Directions

Recent advancements in synthetic methodologies have allowed for the efficient production of this compound derivatives. These derivatives are being explored for enhanced biological activity and specificity towards particular targets.

Key Research Directions:

  • Synthesis of Analogues : Developing analogues with modified structures to improve potency and selectivity.
  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological activities.

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